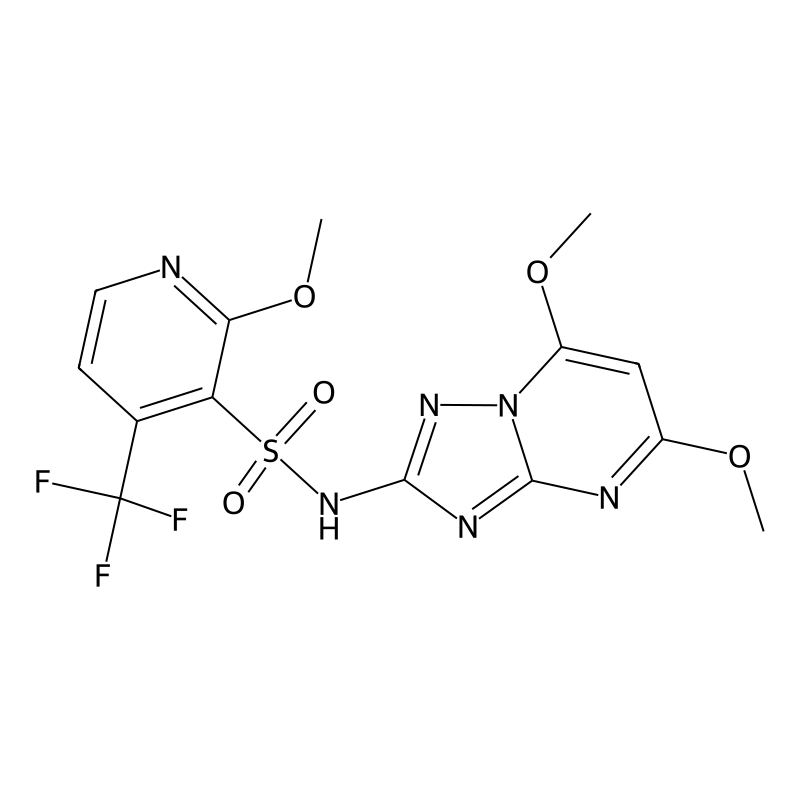Pyroxsulam

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mode of Action:
Pyroxsulam is a herbicide belonging to the ALS (acetolactate synthase) inhibitor class, Group 2 according to the Weed Science Society of America (WSSA) classification []. It disrupts the ALS enzyme, crucial for the biosynthesis of branched-chain amino acids in plants []. This ultimately leads to the inhibition of plant growth and development, eventually causing weed death [].
Weed Control:
Research has shown pyroxsulam to be effective in controlling a broad spectrum of grass and broadleaf weeds in various crops, primarily focusing on wheat []. Studies have demonstrated its efficacy against problematic weeds like black grass (Alopecurus myosuroides) [], downy brome (Bromus tectorum), and Japanese brome (Bromus japonicus).
Resistance Development:
A significant concern in weed control is the emergence of resistance to herbicides. Research has documented cases of multiple-resistant Alopecurus myosuroides populations developing resistance to pyroxsulam due to repeated and intensive use []. This highlights the importance of implementing integrated weed management strategies that combine various control methods to minimize selection pressure for resistance development.
Environmental Fate and Metabolism:
Studies have investigated the environmental fate and metabolism of pyroxsulam. Research suggests that pyroxsulam is rapidly absorbed and excreted in mammals, with a biphasic elimination pattern []. Additionally, studies have shown that pyroxsulam undergoes relatively rapid metabolism in wheat, with the majority of residues transforming into hydroxylated metabolites. This information is crucial for understanding the potential environmental impact of pyroxsulam use.
Pyroxsulam is a sulfonamide herbicide primarily used for controlling various weeds in cereal crops, particularly wheat. Its chemical formula is C₁₄H₁₃F₃N₆O₅S, and it features a complex structure that includes a trifluoromethyl group and a triazole moiety, contributing to its herbicidal activity. Pyroxsulam operates by inhibiting specific enzymes involved in the biosynthesis of amino acids, effectively disrupting plant growth and development .
As mentioned earlier, pyroxsulam acts as a post-emergence herbicide by inhibiting ALS, a critical enzyme in weed biosynthesis []. When weeds take up pyroxsulam, it binds to the ALS enzyme, preventing it from converting pyruvate to acetolactate. This disrupts the production of essential amino acids, leading to stunted growth and ultimately weed death [].
- Toxicity: Pyroxsulam has low to moderate acute toxicity through oral, dermal, and inhalation routes []. However, it is classified as a dermal sensitizer, meaning it can cause allergic skin reactions with repeated exposure [].
- Flammability: Data on flammability is not publicly available.
- Reactivity: Pyroxsulam is not expected to be highly reactive under normal conditions.
Safety precautions
It is crucial to handle pyroxsulam according to label instructions and recommended safety protocols to minimize potential risks. This includes wearing appropriate personal protective equipment (PPE) during handling and application [].
- Hydrolysis: Pyroxsulam can hydrolyze in aqueous environments, leading to the formation of less toxic metabolites.
- Oxidation: The presence of oxygen can facilitate the oxidation of pyroxsulam, altering its chemical structure and potentially reducing its herbicidal efficacy .
Research indicates that pyroxsulam exhibits significant biological activity beyond herbicidal effects. It can influence soil microbial communities by altering enzyme activities related to nitrogen and carbon cycling. For instance, studies have shown that pyroxsulam exposure can increase the abundance of beneficial bacteria while adversely affecting functional gene expression related to nutrient cycles . Additionally, pyroxsulam has been observed to induce cytotoxicity and developmental toxicity in embryos, suggesting potential risks to non-target organisms .
The synthesis of pyroxsulam typically involves several key steps:
- Condensation Reaction: The initial step usually involves the condensation of 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with other chemical precursors in an organic solvent.
- Formation of Intermediates: This reaction produces various intermediates that are further processed through additional reactions such as alkylation or acylation.
- Final Product Isolation: The final product is purified using techniques like crystallization or chromatography to ensure high purity levels suitable for agricultural applications .
Pyroxsulam is primarily used as an herbicide in agricultural settings. Its applications include:
- Cereal Crop Protection: Effective against a wide range of broadleaf weeds and grasses in wheat fields.
- Soil Health Management: While it controls unwanted vegetation, its impact on soil microbial communities requires careful management to avoid negative ecological consequences .
Studies on the interactions of pyroxsulam with other chemicals and biological systems have revealed important insights:
- Soil Microbial Interactions: Pyroxsulam can alter microbial community structure and enzyme activities in soil, impacting nutrient cycling processes.
- Toxicological Assessments: Research indicates that pyroxsulam may cause lipid peroxidation and DNA damage in certain organisms, raising concerns about its environmental safety and potential impacts on non-target species .
Several compounds share structural or functional similarities with pyroxsulam. Here are some notable examples:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Florasulam | C₁₄H₁₃F₃N₅O₄S | Inhibits acetolactate synthase | Used primarily in broadleaf weed control |
| Tribenuron-methyl | C₁₂H₁₅N₅O₄S | Inhibits acetolactate synthase | Effective against various grass weeds |
| Mesotrione | C₁₂H₁₅N₃O₃ | HPPD inhibitor | Targets a different metabolic pathway |
Pyroxsulam's uniqueness lies in its specific mode of action targeting acetolactate synthase combined with its complex molecular structure, which enhances its efficacy against resistant weed species.
XLogP3
Density
UNII
GHS Hazard Statements
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)








